molecular formula C20H30O4 B039069 (5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid CAS No. 114144-28-4

(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid

Cat. No.: B039069
CAS No.: 114144-28-4
M. Wt: 334.4 g/mol
InChI Key: OJGVQCWEMKCHQR-ZPODFEQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14(15)-Epoxytetraene is a chemical compound characterized by the presence of an epoxide ring and multiple conjugated double bonds

Properties

CAS No.

114144-28-4

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1

InChI Key

OJGVQCWEMKCHQR-ZPODFEQKSA-N

SMILES

CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O

Canonical SMILES

CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O

Synonyms

14(15)-epoxytetraene
5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid
5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14(15)-Epoxytetraene typically involves the epoxidation of tetraene precursors. Commonly used methods include:

    Peracid Epoxidation: This method uses peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.

    Catalytic Epoxidation: Transition metal catalysts like titanium or molybdenum complexes can facilitate the epoxidation process under mild conditions.

Industrial Production Methods: Industrial production of 14(15)-Epoxytetraene may involve large-scale catalytic processes, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 14(15)-Epoxytetraene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

14(15)-Epoxytetraene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 14(15)-Epoxytetraene involves its interaction with various molecular targets and pathways:

    Epoxide Ring Reactivity: The epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

14(15)-Epoxytetraene can be compared with other similar compounds, such as:

    Epoxides: Other epoxide-containing compounds, like epoxyoctadecane, share similar reactivity but differ in their specific applications and biological activities.

    Tetraenes: Compounds like 1,3,5,7-octatetraene have similar conjugated double bonds but lack the epoxide ring, leading to different chemical properties and reactivity.

Uniqueness: The combination of an epoxide ring with conjugated double bonds in 14(15)-Epoxytetraene makes it unique, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.

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